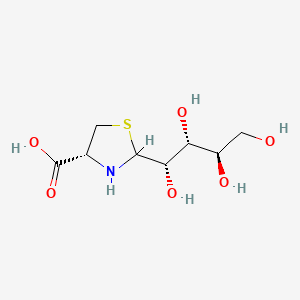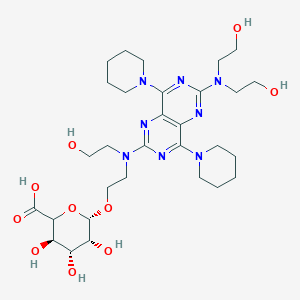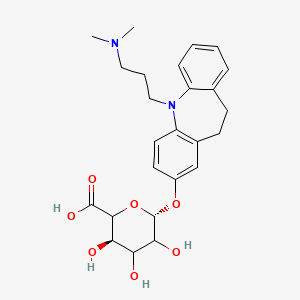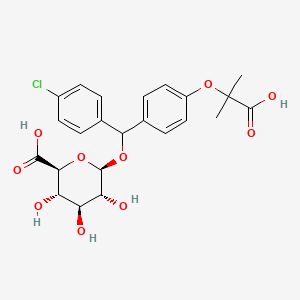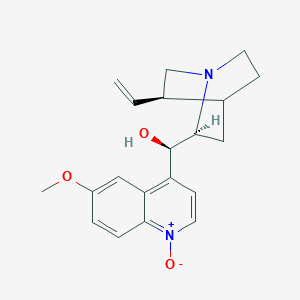
9-Acetyl Apoquinidine Methyl Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Acetyl Apoquinidine Methyl Ether is a synthetic derivative of quinidine, a well-known alkaloid used in the treatment of cardiac arrhythmias. This compound is primarily used in proteomics research and has a molecular formula of C22H26N2O3 and a molecular weight of 366.45 .
Análisis De Reacciones Químicas
9-Acetyl Apoquinidine Methyl Ether, like other ethers, is generally unreactive towards most reagents, making it an excellent solvent for various reactions. it can undergo cleavage of the C–O bond when treated with strong acids. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
9-Acetyl Apoquinidine Methyl Ether is primarily used in proteomics research. It serves as a reference standard in pharmaceutical testing and is utilized in various chemical and biological studies. Its applications extend to the fields of chemistry, biology, medicine, and industry, where it is used to study the properties and interactions of proteins and other biomolecules .
Mecanismo De Acción
The exact mechanism of action of 9-Acetyl Apoquinidine Methyl Ether is not well-documented. as a derivative of quinidine, it is likely to interact with similar molecular targets and pathways. Quinidine is known to block sodium channels in the heart, thereby stabilizing the cardiac membrane and preventing arrhythmias. It is possible that this compound exerts its effects through similar mechanisms .
Comparación Con Compuestos Similares
9-Acetyl Apoquinidine Methyl Ether is unique due to its specific acetyl and methyl modifications. Similar compounds include other derivatives of quinidine, such as quinidine sulfate and quinidine gluconate. These compounds share similar core structures but differ in their functional groups, which can affect their chemical properties and biological activities .
Propiedades
IUPAC Name |
[(S)-[(2R,4S,5Z)-5-ethylidene-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-15-13-24-10-8-16(15)11-21(24)22(27-14(2)25)18-7-9-23-20-6-5-17(26-3)12-19(18)20/h4-7,9,12,16,21-22H,8,10-11,13H2,1-3H3/b15-4+/t16-,21+,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUZUZKZOWNTJI-JJJURRGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
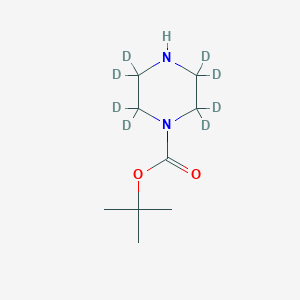
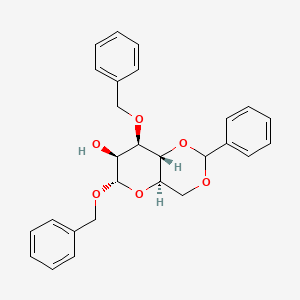

![O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B1140763.png)
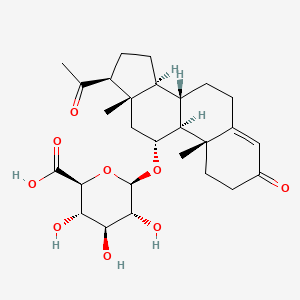
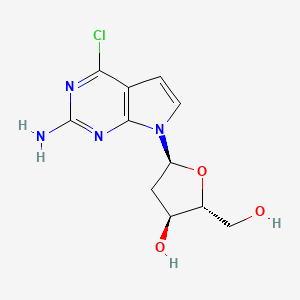
![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/new.no-structure.jpg)
